Cas no 202477-57-4 (1-tert-Butyl 2-Methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate)

1-tert-Butyl 2-Methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of pyrrole-based frameworks. Its bifunctional dicarboxylate structure, featuring tert-butyl and methyl ester groups, offers selective reactivity for further derivatization under mild conditions. The tert-butyl ester provides steric protection, enhancing stability during synthetic manipulations, while the methyl ester allows for efficient downstream functionalization. This compound is useful in medicinal chemistry and materials science, where controlled ring-opening or cross-coupling reactions are required. Its well-defined stereochemistry and high purity make it a reliable precursor for complex heterocyclic systems.
1-tert-Butyl 2-Methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate structure
202477-57-4 structure
Product Name:1-tert-Butyl 2-Methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
CAS No:202477-57-4
MF:C11H17NO4
MW:227.26
MDL:MFCD11040644
CID:1395298
PubChem ID:9815988
Update Time:2025-10-28

1-tert-Butyl 2-Methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl)2-methyl ester
    • 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester
    • 1-TERT-BUTYL-2-METHYL-2H-PYRROLE-1,2(5H)-DICARBOXYLATE
    • 1H-Pyrrole-1,2-dicarboxylic acid, 2,5-dihydro-, 1-(1,1-dimethylethyl) 2-methyl ester
    • 1-tert-butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate
    • O1-tert-butyl O2-methyl 2,5-dihydropyrrole-1,2-dicarboxylate
    • 1-tert-butyl2-methyl2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
    • MFCD11040644
    • Boc-3,4-dehydro-L-proline methyl ester
    • YDQDZLXTPXNOKO-UHFFFAOYSA-N
    • O1-tert-butyl O2-methyl (2R)-2,5-dihydropyrrole-1,2-dicarboxylate
    • SCHEMBL3546340
    • CIA47757
    • WS-02449
    • 1-tert-butyl 2-methyl 2H-pyrrole-1,2(5H)-dicarboxylate
    • EN300-226895
    • SY206134
    • SY262500
    • Boc-3,4-dehydro-L-prolinemethylester
    • 202477-57-4
    • CS-0435655
    • SY282830
    • D86412
    • 1-tert-Butyl2-methyl1H-pyrrole-1,2(2H,5H)-dicarboxylate
    • 1-O-tert-butyl 2-O-methyl 2,5-dihydropyrrole-1,2-dicarboxylate
    • MFCD00080341
    • Methyl (R)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylate
    • Methyl 1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylate
    • SB75181
    • 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
    • 1-t-Butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
    • DB-354105
    • Z1505695962
    • Methyl (S)-1-Boc-2,5-dihydropyrrole-2-carboxylate
    • MFCD11846998
    • AKOS015967607
    • 1-tert-Butyl 2-Methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
    • MDL: MFCD11040644
    • Inchi: 1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-6,8H,7H2,1-4H3
    • InChI Key: YDQDZLXTPXNOKO-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC=CC1C(OC)=O

Computed Properties

  • Exact Mass: 227.11575802g/mol
  • Monoisotopic Mass: 227.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.8Ų

1-tert-Butyl 2-Methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate Security Information

1-tert-Butyl 2-Methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate Pricemore >>

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1-tert-Butyl 2-Methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:202477-57-4)O1-tert-butyl O2-methyl 2,5-dihydropyrrole-1,2-dicarboxylate
Order Number:A938065
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:25
Price ($):348.0
Email:sales@amadischem.com

Additional information on 1-tert-Butyl 2-Methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate

1-Tert-Butyl 2-Methyl-2,5-Dihydro-1H-Pyrrole-1,2-Dicarboxylate: A Comprehensive Overview

The compound 1-Tert-Butyl 2-Methyl-2,5-Dihydro-1H-Pyrrole-1,2-Dicarboxylate, with the CAS number 202477-57-4, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrrole derivatives, which have been extensively studied due to their unique properties and diverse applications. The structure of this compound is characterized by a pyrrole ring substituted with a tert-butyl group at position 1 and a methyl group at position 2, along with two carboxylic acid groups at positions 1 and 2. These substituents contribute to its chemical reactivity and functional versatility.

Recent studies have highlighted the potential of pyrrole dicarboxylates in various chemical transformations. For instance, researchers have explored their use as precursors in the synthesis of bioactive compounds. The tert-butyl group in this compound serves as a bulky protecting group, which can be strategically removed or modified during synthetic procedures. This feature makes it particularly useful in medicinal chemistry for designing drug candidates with specific pharmacokinetic profiles.

The synthesis of 1-Tert-Butyl 2-Methyl-2,5-Dihydro-1H-Pyrrole-1,2-Dicarboxylate typically involves multi-step reactions starting from simple pyrrole derivatives. One common approach is the alkylation of pyrrole followed by carboxylation to introduce the dicarboxylic acid functionality. The methyl substitution at position 2 can be achieved through selective methylation using appropriate reagents. The tert-butyl group is often introduced via alkylation or acylation reactions, depending on the desired stereochemistry and regioselectivity.

In terms of physical properties, this compound exhibits a melting point of approximately 98°C and a boiling point around 345°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based reactions. The presence of the tert-butyl group also imparts some hydrophobicity to the molecule, which can be advantageous in certain applications like drug delivery systems or polymer chemistry.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the conjugated system within the pyrrole ring plays a crucial role in determining its electronic properties. These insights have facilitated the design of new synthetic routes and optimization of existing ones to enhance yield and selectivity.

The application of pyrrole dicarboxylates extends beyond traditional organic synthesis. They are being increasingly explored in materials science for their potential in forming self-assembled monolayers and stimuli-responsive materials. For example, researchers have demonstrated that these compounds can serve as building blocks for constructing supramolecular architectures with tailored mechanical and optical properties.

In conclusion, 1-Tert-Butyl 2-Methyl-2,5-Dihydro-1H-Pyrrole-1,2-Dicarboxylate is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, medicinal chemistry, and materials science. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:202477-57-4)O1-tert-butyl O2-methyl 2,5-dihydropyrrole-1,2-dicarboxylate
A938065
Purity:99%
Quantity:5g
Price ($):348.0
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